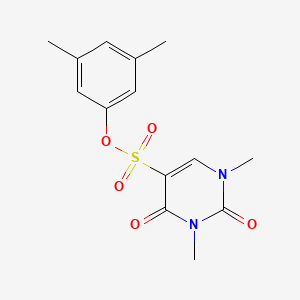

(3,5-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

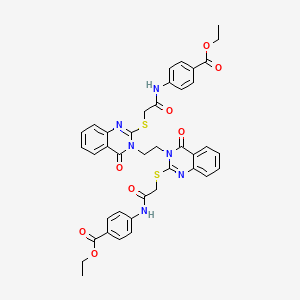

This compound is a sulfonate derivative of a pyrimidine ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Sulfonates are esters of sulfonic acid, characterized by the R-SO3- group. They are typically used in organic synthesis and in detergents .

Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrimidine ring with two methyl groups at positions 1 and 3, a sulfonate group at position 5, and a phenyl ring with two methyl groups at positions 3 and 5.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds are often crystalline solids at room temperature, and they may be soluble in polar solvents .Aplicaciones Científicas De Investigación

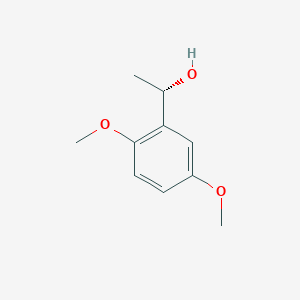

Chiral Chromatography Stationary Phases

3,5-Dimethylphenyl isocyanate: serves as a valuable reagent for linking with oligosaccharides and cyclodextrins. These linked compounds are then used as stationary phases in chiral chromatography. Chiral chromatography separates enantiomers (mirror-image isomers) based on their interactions with the chiral stationary phase. Researchers exploit this property to analyze and purify chiral molecules, such as pharmaceuticals and natural products .

Solvent for Organic Synthesis

The compound can act as a solvent in various organic reactions. For instance:

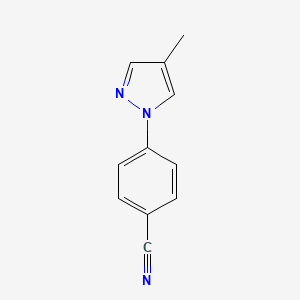

Urea Solvent for Pyrazole Synthesis

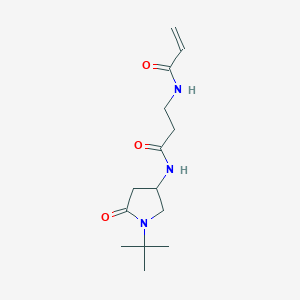

In the synthesis of 1-aryl-3,4,5-substituted pyrazoles, 3,5-Dimethylphenyl isocyanate acts as a urea solvent. Researchers use it in the cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones to produce pyrazole derivatives. Pyrazoles have diverse applications, including as pharmaceuticals, agrochemicals, and dyes .

Building Block for Boron-Containing Compounds

The compound can serve as a precursor for boron-containing molecules. For example, it can be used to synthesize 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , which finds applications in organic synthesis and materials science .

Mecanismo De Acción

The mechanism of action of this compound would depend on its use. For example, if it’s used as a drug, it would interact with biological molecules in the body to exert its effects.

Safety and Hazards

Propiedades

IUPAC Name |

(3,5-dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c1-9-5-10(2)7-11(6-9)21-22(19,20)12-8-15(3)14(18)16(4)13(12)17/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRSWVDOHOPOBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2412235.png)

![Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2412242.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide](/img/structure/B2412248.png)

![1-ethyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2412249.png)

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2412250.png)